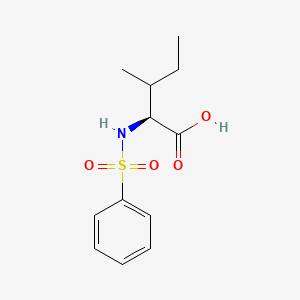

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid

CAS No.:

Cat. No.: VC13281922

Molecular Formula: C12H17NO4S

Molecular Weight: 271.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17NO4S |

|---|---|

| Molecular Weight | 271.33 g/mol |

| IUPAC Name | (2S)-2-(benzenesulfonamido)-3-methylpentanoic acid |

| Standard InChI | InChI=1S/C12H17NO4S/c1-3-9(2)11(12(14)15)13-18(16,17)10-7-5-4-6-8-10/h4-9,11,13H,3H2,1-2H3,(H,14,15)/t9?,11-/m0/s1 |

| Standard InChI Key | WWGFHIUBQGZSMR-UMJHXOGRSA-N |

| Isomeric SMILES | CCC(C)[C@@H](C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

| SMILES | CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

| Canonical SMILES | CCC(C)C(C(=O)O)NS(=O)(=O)C1=CC=CC=C1 |

Introduction

(2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid is a chiral compound belonging to the class of sulfonamido acids. It is characterized by its unique stereochemistry and functional groups, which are crucial for its biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating conditions such as irritable bowel syndrome and chronic kidney disease.

Synthesis Methods

The synthesis of (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid can be achieved through several methods, although specific details on reagents and conditions are not provided in the available literature. Generally, the synthesis of such compounds involves careful control of stereochemistry to ensure the desired configuration.

Biological Activities and Applications

-

Potential Therapeutic Applications: Research indicates potential applications in treating irritable bowel syndrome and chronic kidney disease, highlighting its importance in medicinal chemistry.

-

Stability: The compound exhibits good stability under physiological conditions, making it suitable for pharmaceutical applications.

Chemical Reactions and Characterization

-

Chemical Reactions: (2S,3R)-3-methyl-2-(phenylsulfonamido)pentanoic acid participates in several chemical reactions relevant to medicinal chemistry, often involving interactions with enzymes or receptors.

-

Characterization Techniques: High-performance liquid chromatography (HPLC) is commonly used for purity analysis and characterization of reaction products.

Data Table: Comparison with Related Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume